![molecular formula C7H8O4 B1394244 (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid CAS No. 862174-60-5](/img/structure/B1394244.png)
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid
Vue d'ensemble
Description
“(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid” is a chemical compound with the molecular formula C7H8O4 . It is a white solid with a molecular weight of 156.14 . The compound is stored at temperatures between 0-8°C .
Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 156.14 . The compound should be stored at temperatures between 0-8°C .Applications De Recherche Scientifique
Comprehensive Analysis of (1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic Acid Applications
Synthesis of Diazabicyclo[2.2.1]heptane Derivatives: The compound has been utilized in the synthesis of diazabicyclo[2.2.1]heptane (DBH) derivatives . This process involves an epimerization–lactamization cascade reaction, which is a crucial step in the development of new pharmaceuticals .
Anti-Plasmodial Activity: Derivatives of this compound have shown promise in enhancing anti-plasmodial activity. For instance, analogues with modifications at the 7-oxabicyclo[2.2.1]heptane moiety have demonstrated increased efficacy against plasmodial strains, which is significant for malaria treatment research .
Pharmaceutical Testing and Reference Standards: The compound serves as a reference standard in pharmaceutical testing. Its well-defined stereochemistry makes it an excellent candidate for ensuring the accuracy and consistency of pharmacological assays .
Organic Synthesis Research: In organic chemistry, the compound’s unique bicyclic structure is explored for developing novel synthetic routes. It acts as a building block for complex molecules, contributing to advancements in synthetic methodology .
Development of Lactam-Based Compounds: The compound’s lactamization potential is of interest for creating new lactam-based molecules. These compounds are valuable in the synthesis of various bioactive molecules, including antibiotics and other drugs .
Chemical Epimerization Studies: It is used in chemical studies to understand the process of epimerization. This knowledge is applied to improve the synthesis of stereospecific compounds, which is vital for producing enantiomerically pure pharmaceuticals .
Safety and Hazards
Propriétés
IUPAC Name |
(1R,4R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-1-3-2-5(4)7(10)11-3/h3-5H,1-2H2,(H,8,9)/t3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHQIVJPIBHBSV-UOWFLXDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B1394162.png)
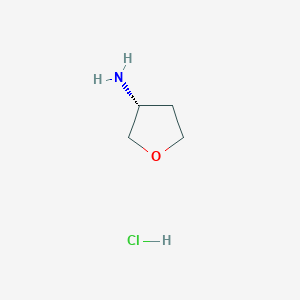

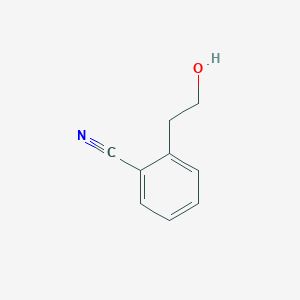
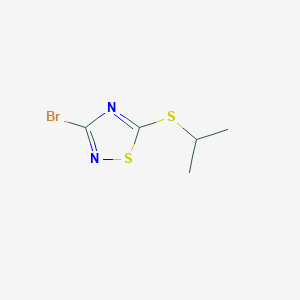


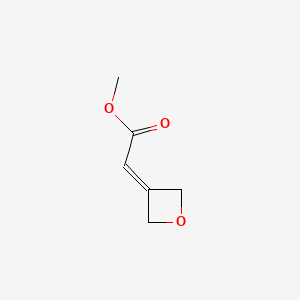
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)

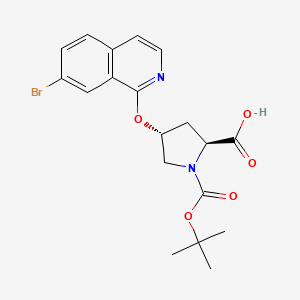

![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)